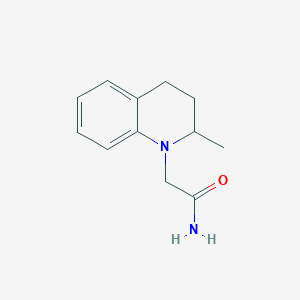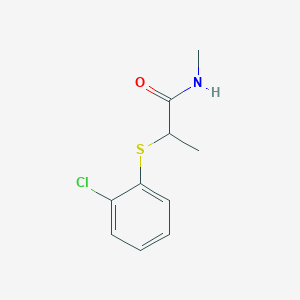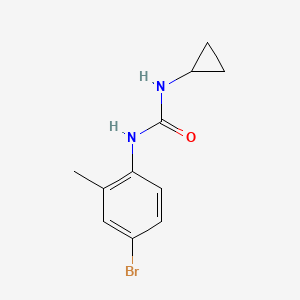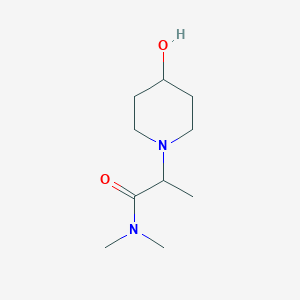
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as MDAQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDAQ belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to activate the AMPK pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and modulation of energy metabolism. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has some limitations, including its relatively low potency and selectivity, which may require higher concentrations for effective results. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has limited bioavailability, which may require the use of prodrugs or delivery systems to enhance its efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, including the development of more potent and selective derivatives, the optimization of delivery systems to enhance bioavailability, and the investigation of its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. The elucidation of the exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide and its interaction with other signaling pathways may also provide new insights into its therapeutic potential.
Métodos De Síntesis
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 2-methylquinoline-3-carbaldehyde with ethyl acetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity of the synthesized 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer treatment, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammation, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurological disorders, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-10-4-2-3-5-11(10)14(9)8-12(13)15/h2-5,9H,6-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBGDSIUZAMFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)


